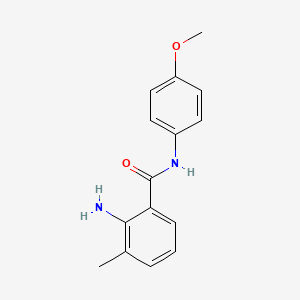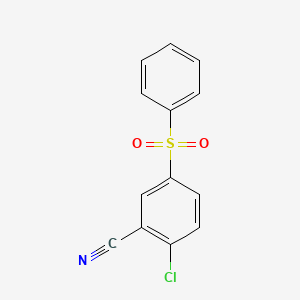![molecular formula C8H18N4O7S2 B8284373 2,3-Diamino-6,7-dihydropyrazolo[1,2-a]pyrazol-1(5H)-one dimethanesulfonate CAS No. 857035-95-1](/img/structure/B8284373.png)
2,3-Diamino-6,7-dihydropyrazolo[1,2-a]pyrazol-1(5H)-one dimethanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Diamino-6,7-dihydropyrazolo[1,2-a]pyrazol-1(5H)-one dimethanesulfonate is a synthetic compound primarily used in the cosmetic industry as a hair dye. It is known for its ability to impart color to hair through oxidative dyeing processes. The compound is recognized for its stability and effectiveness in hair dye formulations .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Diamino-6,7-dihydropyrazolo[1,2-a]pyrazol-1(5H)-one dimethanesulfonate involves multiple steps, starting from the basic pyrazolone structureThe reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and automated systems to maintain consistency and quality. The process involves the careful handling of reagents and intermediates to prevent contamination and ensure high yield. The final product is purified through crystallization or other separation techniques to achieve the required purity for cosmetic applications .
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Diamino-6,7-dihydropyrazolo[1,2-a]pyrazol-1(5H)-one dimethanesulfonate undergoes various chemical reactions, including:
Oxidation: This reaction is crucial in the hair dyeing process, where the compound reacts with oxidizing agents to form colored products.
Reduction: Although less common, reduction reactions can modify the compound’s structure and properties.
Substitution: The amino and methosulfonate groups can participate in substitution reactions, leading to the formation of different derivatives
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide is commonly used in the oxidative dyeing process.
Reducing Agents: Sodium borohydride can be used for reduction reactions.
Solvents: Water and alcohols are typical solvents used in these reactions
Major Products Formed
The major products formed from these reactions are various colored compounds that are used in hair dye formulations. These products are stable and provide long-lasting color to hair .
Applications De Recherche Scientifique
2,3-Diamino-6,7-dihydropyrazolo[1,2-a]pyrazol-1(5H)-one dimethanesulfonate has several scientific research applications:
Chemistry: It is studied for its reactivity and potential to form new derivatives with unique properties.
Biology: Research focuses on its interactions with biological molecules and potential effects on cellular processes.
Medicine: Investigations are ongoing into its potential use in medical diagnostics and treatments.
Industry: Beyond cosmetics, it is explored for use in textiles and other materials requiring stable dyes
Mécanisme D'action
The mechanism of action of 2,3-Diamino-6,7-dihydropyrazolo[1,2-a]pyrazol-1(5H)-one dimethanesulfonate in hair dyeing involves the oxidation of the compound to form colored intermediates that bind to the hair shaft. The molecular targets include the keratin proteins in hair, and the pathways involve the formation of covalent bonds between the dye molecules and the hair fibers .
Comparaison Avec Des Composés Similaires
Similar Compounds
p-Phenylenediamine: Another common hair dye ingredient with similar oxidative properties.
Resorcinol: Used in combination with other dyes for hair coloring.
Hydroquinone: Known for its use in skin lightening but also has dyeing properties
Uniqueness
2,3-Diamino-6,7-dihydropyrazolo[1,2-a]pyrazol-1(5H)-one dimethanesulfonate is unique due to its specific structure that provides stability and effectiveness in hair dye formulations. Its ability to form strong covalent bonds with hair proteins ensures long-lasting color, making it a preferred choice in the cosmetic industry .
Propriétés
Numéro CAS |
857035-95-1 |
|---|---|
Formule moléculaire |
C8H18N4O7S2 |
Poids moléculaire |
346.4 g/mol |
Nom IUPAC |
6,7-diamino-2,3-dihydro-1H-pyrazolo[1,2-a]pyrazol-5-one;methanesulfonic acid |
InChI |
InChI=1S/C6H10N4O.2CH4O3S/c7-4-5(8)9-2-1-3-10(9)6(4)11;2*1-5(2,3)4/h1-3,7-8H2;2*1H3,(H,2,3,4) |
Clé InChI |
PFGOOGAEVIKREH-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)O.CS(=O)(=O)O.C1CN2C(=C(C(=O)N2C1)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-Chloro-5-[(2-fluorophenyl)sulfinyl]pyridine](/img/structure/B8284330.png)



![(4alpha)-1beta-Amino-7,7-dimethylbicyclo[2.2.1]heptane-2-one](/img/structure/B8284342.png)





